molecular formula C16H18N4O4 B2375455 6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 338401-05-1

6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2375455
CAS No.: 338401-05-1
M. Wt: 330.344
InChI Key: CYYYOZBXPLMRJM-CMDGGOBGSA-N
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Description

6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study by Huang & Lee (2011) explored the synthesis and antibacterial evaluation of 6-substituted 1,2,4-triazine derivatives, including those related to the chemical structure of interest. These compounds showed promising antibacterial activity against both Gram-positive and Gram-negative microorganisms, indicating potential for development as antibacterial agents.

Crystal Structure and Synthesis

Research by Qing-min et al. (2004) investigated the synthesis and crystal structure of related 1,2,4-triazine compounds. The study provides insight into the molecular structure and properties of these compounds, which is crucial for understanding their potential applications in scientific research.

Potential in Cancer Treatment

Ferrer, Naughton, & Threadgill (2002) conducted a study focusing on isotopomers of the experimental anticancer agent pentamethylmelamine, involving derivatives of 1,2,4-triazine (Ferrer, Naughton, & Threadgill, 2002). This highlights the potential role of triazine derivatives in developing novel anticancer treatments.

Methyl Rearrangement Studies

Research by Handelsman-Benory, Botoshansky, & Kaftory (2000) explored the methyl rearrangement in triazines. Such studies are vital for understanding the reactivity and stability of these compounds, which can impact their utility in various scientific applications.

D-Amino Acid Oxidase Inhibitors

A study by Hin et al. (2015) synthesized 1,2,4-triazine derivatives as inhibitors of d-amino acid oxidase. This suggests potential therapeutic applications of such compounds in treating diseases where d-amino acid oxidase is implicated.

Properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-18(2)9-8-13(21)14-15(22)19(3)16(23)20(17-14)11-6-5-7-12(10-11)24-4/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYOZBXPLMRJM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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